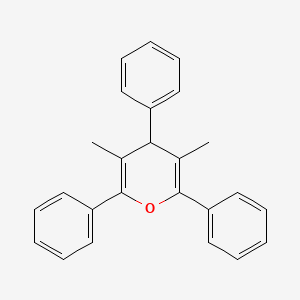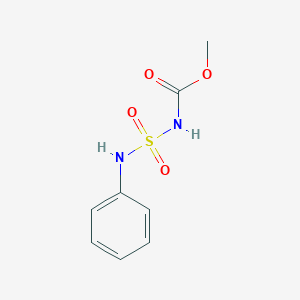![molecular formula C10H16O2S2 B14348243 1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione CAS No. 93272-91-4](/img/structure/B14348243.png)
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[320]heptane-2,2-dione is a complex organic compound characterized by its unique bicyclic structure
准备方法
The synthesis of 1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione involves several steps, starting with the preparation of the bicyclic core. The synthetic route typically includes:
Formation of the Bicyclic Core: This can be achieved through a [2+2] cycloaddition reaction, where suitable precursors are reacted under specific conditions to form the bicyclic structure.
Introduction of Functional Groups: The ethenyl and ethylsulfanyl groups are introduced through subsequent reactions, such as alkylation or addition reactions, under controlled conditions.
Oxidation and Reduction Steps: These steps are necessary to achieve the desired oxidation state of the sulfur atom and to introduce the dione functionality.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
化学反应分析
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, forming complex polycyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-Ethenyl-4-(ethylsulfanyl)-2lambda~6~-thiabicyclo[3.2.0]heptane-2,2-dione can be compared with other similar compounds, such as:
Bicyclo[2.2.1]heptane: Known for its rigid structure and use in organic synthesis.
Bicyclo[3.2.0]heptane: Similar in structure but with different functional groups and reactivity.
3-Oxabicyclo[3.2.0]heptane-2,4-dione: Used in cycloaddition reactions and as a building block for complex molecules.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
属性
CAS 编号 |
93272-91-4 |
|---|---|
分子式 |
C10H16O2S2 |
分子量 |
232.4 g/mol |
IUPAC 名称 |
1-ethenyl-4-ethylsulfanyl-2λ6-thiabicyclo[3.2.0]heptane 2,2-dioxide |
InChI |
InChI=1S/C10H16O2S2/c1-3-10-6-5-8(10)9(13-4-2)7-14(10,11)12/h3,8-9H,1,4-7H2,2H3 |
InChI 键 |
IQRKXIGUPTUGHO-UHFFFAOYSA-N |
规范 SMILES |
CCSC1CS(=O)(=O)C2(C1CC2)C=C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


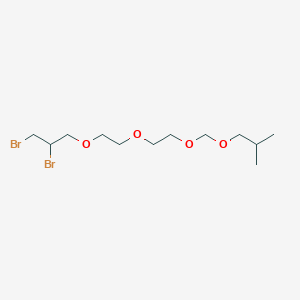
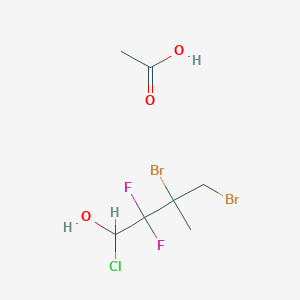
![4-[(Z)-(4-Nitrophenyl)-ONN-azoxy]phenyl hexadecanoate](/img/structure/B14348198.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
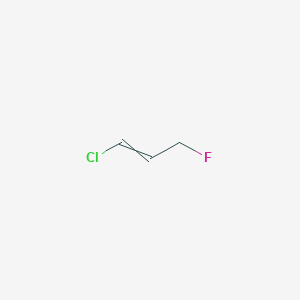
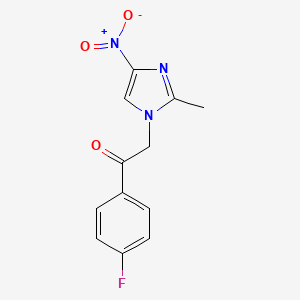
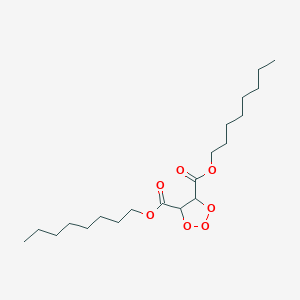
![Tricyclo[4.1.0.0~2,4~]heptane-3-carboxamide](/img/structure/B14348220.png)

![1,1'-Methylenebis[2-(tetradecyloxy)benzene]](/img/structure/B14348227.png)
